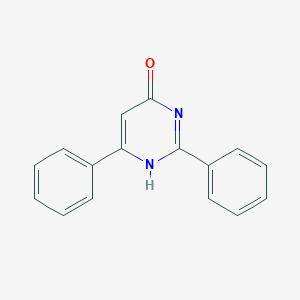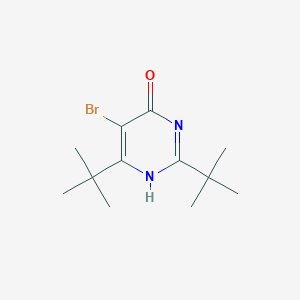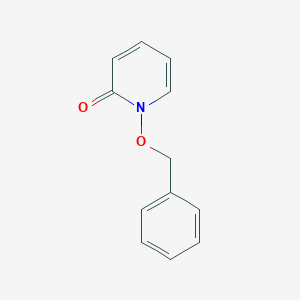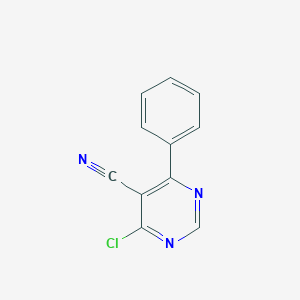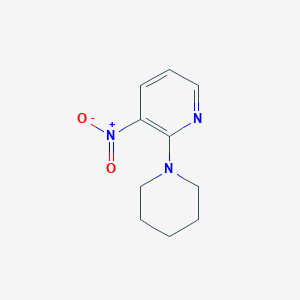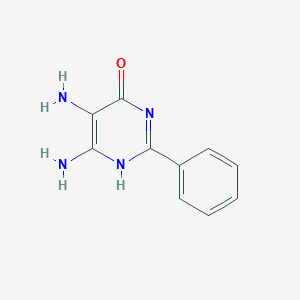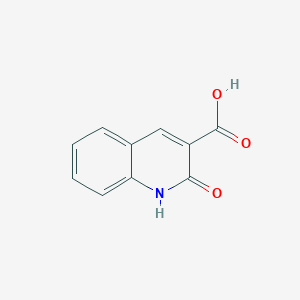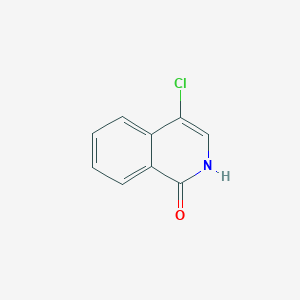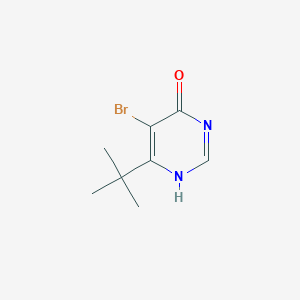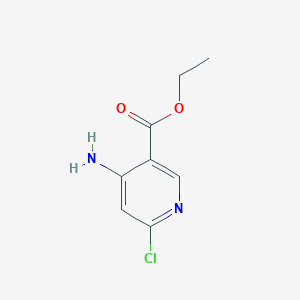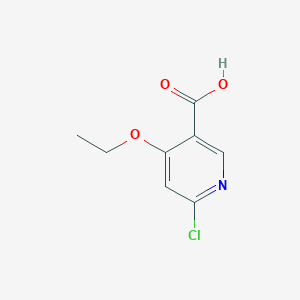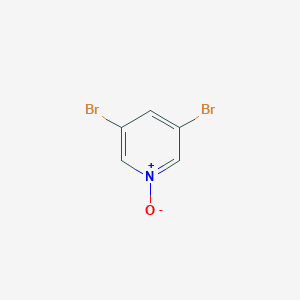
3,5-Dibromopyridine 1-oxide
概述
描述
3,5-Dibromopyridine 1-oxide is an organic compound with the chemical formula C5H3Br2NO. It is characterized by light yellow crystals and can be dissolved in some organic solvents . This compound is used in the synthesis of various organic compounds, including pesticides, drugs, and dyes .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dibromopyridine 1-oxide involves the reaction of 3,5-dibromopyridine with hydrogen peroxide in the presence of trifluoroacetic acid. The reaction is carried out in a microreactor at a temperature of 65°C and a pressure of 0.5 MPa. The flow rates of the reaction liquids are carefully controlled to ensure optimal reaction conditions .
Industrial Production Methods: In an industrial setting, the preparation method involves adding an organic solvent to 3,5-dibromopyridine to prepare a solution, which is then reacted with a hydrogen peroxide solution in a microreactor. The reaction mixture is then purified to obtain off-white crystals of this compound with a high yield and purity .
化学反应分析
Types of Reactions: 3,5-Dibromopyridine 1-oxide undergoes various chemical reactions, including substitution reactions. It can react with organomagnesiums and organolithiums to form substituted and functionalized structures .
Common Reagents and Conditions: Common reagents used in these reactions include organolithiums and organomagnesiums. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further used in the synthesis of other organic compounds .
科学研究应用
3,5-Dibromopyridine 1-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pesticides and dyes.
Biology: It can be used in the study of biological processes and the development of new drugs.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 3,5-Dibromopyridine 1-oxide involves its ability to undergo substitution reactions with organometallic reagents. These reactions lead to the formation of substituted pyridine derivatives, which can interact with various molecular targets and pathways in biological systems .
相似化合物的比较
- 3,5-Dibromopyridine
- 3,5-Dibromo-4-nitropyridine-N-oxide
Comparison: 3,5-Dibromopyridine 1-oxide is unique due to its ability to form stable substituted pyridine derivatives through reactions with organometallic reagents. This property makes it valuable in the synthesis of various organic compounds, distinguishing it from other similar compounds .
属性
IUPAC Name |
3,5-dibromo-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUQQUOGXPOBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Br)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347315 | |
| Record name | 3,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-99-5 | |
| Record name | Pyridine, 3,5-dibromo-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIBROMOPYRIDINE N-OXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the reactivity of 3,5-dibromopyridine-N-oxide with sulphuryl chloride?
A: Research indicates that the reaction of 3,5-dibromopyridine-N-oxide with sulphuryl chloride is temperature dependent []. At 120°C, the reaction primarily yields 2-chloro-3,5-dibromopyridine, with a significant amount of 4-chloro-3,5-dibromopyridine also formed []. This suggests that sulphuryl chloride can chlorinate the pyridine ring at different positions.
Q2: Can 3,5-dibromopyridine-N-oxide undergo cycloaddition reactions?
A: Yes, 3,5-dibromopyridine-N-oxide has been shown to participate in cycloaddition reactions with phenyl isocyanates [, ]. For instance, it reacts with phenyl isocyanate to form a cyclic addition product via a multi-step mechanism []. Interestingly, the reaction with substituted phenyl isocyanates can lead to different product outcomes. While 3,5-dimethylpyridine-N-oxide primarily forms 2,3-dihydropyridine derivatives, 3,5-dibromopyridine-N-oxide can undergo further reactions, such as elimination of hydrogen bromide, leading to the formation of 2,3-dihydro-2-oxo-oxazolo-[4,5-b] pyridine derivatives [].
Q3: Does the presence of bromine atoms in 3,5-dibromopyridine-N-oxide influence its reactivity?
A: Yes, the bromine atoms in 3,5-dibromopyridine-N-oxide play a significant role in its reactivity. For example, when reacted with nucleophilic reagents like diethyl sodiomalonate, both substitution at the 3-position and substitution at the 4-position with bromine displacement can occur []. This suggests that the bromine atoms can act as leaving groups, facilitating nucleophilic aromatic substitution reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)
